Ethyl p-hydroxyphenyllactate
Description
Academic Significance and Research Landscape of Ethyl p-Hydroxyphenyllactate
The academic significance of this compound is primarily inferred from the well-documented biological activities of its parent compound, p-hydroxyphenyllactic acid, and other related phenolic esters. p-Hydroxyphenyllactic acid has been identified as a potential biomarker for various conditions, including metabolic disorders and critical illnesses, highlighting the importance of this chemical family in diagnostic research. rupahealth.comnih.gov
The research landscape for this compound itself is relatively nascent. However, studies on analogous compounds, such as its methyl ester, Mthis compound, have shown biological activity, for instance, as a type II estrogen binding site agonist. This suggests that the esterification of p-hydroxyphenyllactic acid can lead to compounds with specific biological functions.
Furthermore, research into the enzymatic and chemical synthesis of various phenolic esters, including those structurally similar to this compound, is an active area of investigation. mdpi.com These studies often explore the potential of such compounds as antioxidants and antimicrobial agents, providing a framework for understanding the potential applications of this compound.
Scope and Objectives of Research on this compound
The primary objectives of research involving this compound and its related compounds encompass several key areas:
Isolation and Characterization: A fundamental objective is the continued isolation and structural elucidation of this compound from natural sources to understand its distribution in the plant kingdom.
Synthesis and Derivatization: Developing efficient methods for the chemical and enzymatic synthesis of this compound and its derivatives is crucial for obtaining sufficient quantities for biological testing and for exploring structure-activity relationships. mdpi.com
Biological Activity Screening: A major focus is to investigate the potential biological activities of this compound, including its antioxidant, antimicrobial, and other pharmacological properties. This is often guided by the known activities of its parent acid and other phenolic compounds.
Metabolic Studies: Understanding the metabolic fate of this compound in biological systems is essential to determine its bioavailability and potential mechanisms of action. Research on the metabolism of p-hydroxyphenyllactic acid provides a starting point for these investigations. healthmatters.io
Biomarker Discovery: Given the diagnostic significance of p-hydroxyphenyllactic acid, a research objective is to explore whether this compound could also serve as a biomarker for specific physiological or pathological states. rupahealth.com
Research Findings on Related Compounds
To provide context for the potential of this compound, the following tables summarize key research findings on its parent compound and a closely related ester.
Table 1: Research on p-Hydroxyphenyllactic Acid
| Research Area | Key Findings |
| Biomarker for Critical Illness | Elevated levels have been associated with outcomes in critically ill patients. rupahealth.com |
| Metabolic Disorder Marker | Can be indicative of disorders in tyrosine metabolism. healthmatters.io |
| Antimicrobial Activity | Has shown inhibitory effects against various microorganisms. |
| Antioxidant Properties | Possesses free radical scavenging activity. |
Table 2: Research on Related Phenolic Esters
| Compound | Research Focus | Notable Findings |
| Mthis compound | Biological Activity | Identified as a type II estrogen binding site agonist. |
| Ethyl 4-hydroxyphenylacetate (B1229458) | Antioxidant & Antimicrobial Activity | Synthesized and evaluated for its potential as an antioxidant and antimicrobial agent. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPNCBJETJUYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biological Sources of Ethyl P Hydroxyphenyllactate
Isolation and Characterization from Plant Species
The investigation of plant secondary metabolites has led to the identification of Ethyl p-hydroxyphenyllactate in certain plant species. The following subsections detail the current knowledge regarding its discovery and identification in the plant kingdom.
Discovery and Elucidation from Crepis crocea
Identification in Pistacia palaestina Extracts
Pistacia palaestina, a plant belonging to the Anacardiaceae family, has been the subject of phytochemical investigations to determine its chemical composition and potential therapeutic properties. Multiple studies have analyzed the chemical constituents of various parts of this plant, including the leaves, fruits, and galls, using techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). cabidigitallibrary.orgresearchgate.netmdpi.cominnovhub-ssi.it These analyses have successfully identified a wide range of phenolic compounds, flavonoids, and other secondary metabolites. cabidigitallibrary.orgresearchgate.netmdpi.cominnovhub-ssi.it However, based on a review of the available scientific literature, this compound has not been identified as a constituent in the extracts of Pistacia palaestina that have been chemically characterized to date.
Microbial Production and Dietary Precursors of p-Hydroxyphenyllactate and its Esters
The human gut microbiota plays a crucial role in metabolizing dietary compounds, leading to the formation of various metabolites, including p-hydroxyphenyllactic acid, the parent acid of this compound. This section explores the microbial origins of this important compound and its connection to dietary intake.
Formation by Bifidobacteria and Lactobacilli
Specific genera of beneficial bacteria residing in the human gastrointestinal tract, notably Bifidobacteria and Lactobacilli, are known to produce p-hydroxyphenyllactic acid. nih.govnih.govhmdb.ca These bacteria possess the necessary enzymatic machinery to convert aromatic amino acids, such as tyrosine, into their corresponding aromatic lactic acids. nih.gov The production of p-hydroxyphenyllactic acid by these bacteria is a significant aspect of the metabolic interplay between the gut microbiota and the host. nih.govnih.govhmdb.ca Several species within these genera have been identified as producers of p-hydroxyphenyllactic acid, and the production levels can vary between different species and strains. nih.govnih.gov
Table 1: Production of p-Hydroxyphenyllactic Acid by Bifidobacterium Species
| Species | Production Status | Precursor |
| Bifidobacterium bifidum | Producer | Tyrosine |
| Bifidobacterium breve | Producer | Tyrosine |
| Bifidobacterium longum | Producer | Tyrosine |
Table 2: Production of p-Hydroxyphenyllactic Acid by Lactobacillus Species
| Species | Production Status | Precursor |
| Lactobacillus plantarum | Producer | Tyrosine |
| Lactobacillus rhamnosus | Producer | Tyrosine |
| Lactobacillus acidophilus | Producer | Tyrosine |
| Lactobacillus sp. SK007 | Producer | Tyrosine, 4-hydroxyphenylpyruvic acid |
Derivation from Phenolic and Polyphenolic Dietary Compounds
The formation of p-hydroxyphenyllactic acid by gut bacteria is intrinsically linked to the consumption of dietary phenolic and polyphenolic compounds. tandfonline.comresearchgate.netnih.govnih.gov These compounds, which are abundant in fruits, vegetables, and other plant-based foods, undergo extensive metabolism by the gut microbiota. tandfonline.comnih.govnih.gov Complex polyphenols that are not absorbed in the small intestine travel to the colon, where they are broken down by bacterial enzymes into simpler phenolic compounds, including phenolic acids. tandfonline.comnih.govnih.gov This biotransformation process makes these smaller molecules, such as p-hydroxyphenyllactic acid, available for absorption by the host. tandfonline.com Therefore, a diet rich in polyphenols can serve as a source of precursors for the microbial synthesis of p-hydroxyphenyllactic acid, highlighting a key interaction between diet, gut microbiota, and host metabolism. tandfonline.comresearchgate.netnih.govnih.gov
Chemical and Biocatalytic Synthesis of Ethyl P Hydroxyphenyllactate
Enantioselective Synthesis Approaches for p-Hydroxyphenyllactate Derivatives
The enantioselective synthesis of p-hydroxyphenyllactate derivatives is paramount to obtaining optically pure compounds. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, have emerged as powerful tools in this regard. nih.gov These methods often involve the use of biocatalysts to introduce chirality or to resolve racemic mixtures, leading to the desired enantiomer with high purity.
One common approach is the asymmetric reduction of a corresponding α-keto ester, p-hydroxyphenylpyruvic acid ethyl ester. This transformation can be achieved using chiral reducing agents or, more efficiently, through biocatalytic reduction. For instance, various microorganisms and isolated enzymes, such as alcohol dehydrogenases, have been shown to catalyze the stereoselective reduction of α-keto esters to their corresponding α-hydroxy esters.
Another significant strategy is the kinetic resolution of racemic p-hydroxyphenyllactate derivatives. This can be accomplished through enzymatic acylation or deacylation, where an enzyme selectively modifies one enantiomer, allowing for the separation of the two. For example, lipases are frequently employed to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. The success of these chemoenzymatic methods hinges on the high regio- and stereoselectivity of the enzymatic transformations. nih.gov
Furthermore, asymmetric synthesis can be achieved through the use of chiral auxiliaries or catalysts in traditional organic synthesis. While effective, these methods can sometimes be less atom-economical and may require more complex purification steps compared to biocatalytic approaches.
Enzymatic Hydrolysis Processes in Production
Enzymatic hydrolysis plays a crucial role in the production of enantiomerically pure p-hydroxyphenyllactate, particularly through the kinetic resolution of its racemic esters. This process leverages the stereoselectivity of hydrolases, such as lipases and esterases, to preferentially hydrolyze one enantiomer of the ester, resulting in a mixture of an enantioenriched acid and the unreacted, enantioenriched ester.
A study on the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate, a structurally similar β-hydroxy ester, provides a relevant model for the potential application of this technique to ethyl p-hydroxyphenyllactate. researchgate.net In this study, various hydrolases were screened for their ability to resolve the racemic ester. The best results were obtained using a lipase (B570770) from Pseudomonas cepacia (PCL), which demonstrated high enantioselectivity. researchgate.net
The process typically involves incubating the racemic this compound with a suitable lipase in a buffered aqueous solution. The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the (S)-enantiomer) to p-hydroxyphenyllactic acid, leaving the other enantiomer (e.g., the (R)-enantiomer) as the unreacted ester. The separation of the resulting acid and ester can then be achieved by standard extraction techniques.
The efficiency of the enzymatic hydrolysis is influenced by several factors, including the choice of enzyme, pH, temperature, and reaction time. Optimization of these parameters is critical to achieve high enantiomeric excess (e.e.) for both the product acid and the remaining ester. The enantiomeric excess is a measure of the purity of the chiral substance.
Table 1: Factors Affecting Enzymatic Hydrolysis for Kinetic Resolution
| Parameter | Description | Impact on Resolution |
| Enzyme Selection | The choice of lipase or esterase is crucial as different enzymes exhibit varying enantioselectivity and activity towards the substrate. | Directly determines the enantiomeric excess (e.e.) and the rate of the reaction. |
| pH | The pH of the reaction medium affects the ionization state of the enzyme and the substrate, influencing enzyme activity and stability. | Optimal pH is required for maximum enzyme performance and can influence the equilibrium of the reaction. |
| Temperature | Temperature affects the rate of the enzymatic reaction. | Higher temperatures can increase reaction rates but may lead to enzyme denaturation if too high. |
| Reaction Time | The duration of the enzymatic reaction. | Needs to be optimized to achieve a desirable conversion (ideally close to 50% for kinetic resolution) to maximize the e.e. of both product and remaining substrate. |
Biotechnological Development of Synthesis Pathways
The development of biotechnological synthesis pathways offers a promising and sustainable alternative to traditional chemical methods for the production of this compound. This approach involves the metabolic engineering of microorganisms, such as Escherichia coli, to produce the target molecule from simple carbon sources like glucose. nih.gov
The biosynthesis of p-hydroxyphenyllactate starts from the central carbon metabolism, leading to the shikimate pathway, which is the common route for the synthesis of aromatic amino acids. The key precursor for p-hydroxyphenyllactate is L-tyrosine. Metabolic engineering strategies focus on enhancing the flux towards L-tyrosine and then converting it to p-hydroxyphenyllactic acid.
Key metabolic engineering strategies that could be applied for the production of p-hydroxyphenyllactate include:
Overexpression of key enzymes: Increasing the expression of enzymes in the L-tyrosine biosynthetic pathway, such as DAHP synthase (aroG) and chorismate mutase/prephenate dehydrogenase (tyrA), can boost the production of the precursor.
Deletion of competing pathways: Knocking out genes that divert intermediates away from the desired pathway can increase the carbon flux towards L-tyrosine and subsequently to p-hydroxyphenyllactate.
Introduction of heterologous enzymes: Introducing genes from other organisms can create a novel pathway for the synthesis of the target molecule. For instance, a hydroxymandelate synthase could potentially be engineered to accept p-hydroxyphenylpyruvate as a substrate.
Cofactor engineering: Ensuring a sufficient supply of cofactors, such as NADPH, which is often required by dehydrogenases in the biosynthetic pathway, is crucial for high productivity.
Once p-hydroxyphenyllactic acid is produced intracellularly, it can be secreted and subsequently esterified to this compound through a chemical or enzymatic step. Alternatively, the entire biosynthetic pathway, including the final esterification step, could potentially be engineered into a single microbial host.
Table 2: Key Enzymes in the Potential Biosynthetic Pathway of p-Hydroxyphenyllactate
| Enzyme | Gene (E. coli) | Reaction |
| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | aroG, aroF, aroH | Condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate to form DAHP. |
| Chorismate mutase / Prephenate dehydrogenase | tyrA | Conversion of chorismate to prephenate and then to 4-hydroxyphenylpyruvate. |
| Aromatic-amino-acid transaminase | tyrB | Transamination of 4-hydroxyphenylpyruvate to L-tyrosine. |
| p-Hydroxyphenylpyruvate reductase | (Heterologous) | Reduction of 4-hydroxyphenylpyruvate to p-hydroxyphenyllactic acid. |
By applying these metabolic engineering principles, it is feasible to develop robust microbial cell factories for the efficient and sustainable production of this compound. nih.gov
Metabolic Pathways and Physiological Regulation of P Hydroxyphenyllactate Derivatives
Central Role in Tyrosine Metabolism
p-Hydroxyphenyllactate is a key node in the metabolism of L-tyrosine, a semi-essential aromatic amino acid. creative-proteomics.com Its formation is directly tied to the primary degradation pathway of tyrosine, and its levels can be indicative of the functional state of this pathway.
The catabolism of L-tyrosine in humans and other mammals begins with a transamination reaction catalyzed by the enzyme tyrosine aminotransferase, which converts L-tyrosine into p-hydroxyphenylpyruvate. nih.govpathbank.orgresearchgate.net Under normal physiological conditions, p-hydroxyphenylpyruvate is further metabolized by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govwikipedia.org However, p-hydroxyphenylpyruvate can also be reduced by hydroxyphenylpyruvate reductase to form p-hydroxyphenyllactate. frontiersin.org This positions p-hydroxyphenyllactate as a direct intermediary metabolite in the broader tyrosine degradation pathway. healthmatters.iohealthmatters.io
The enzyme p-hydroxyphenylpyruvate oxidase (HPPD) is a critical control point in tyrosine catabolism, catalyzing the conversion of p-hydroxyphenylpyruvate to homogentisate. wikipedia.orgnih.gov Perturbations in the HPPD pathway, whether through genetic defects or enzymatic inhibition, can lead to a significant accumulation of p-hydroxyphenylpyruvate. researchgate.netwikipedia.org This excess substrate is then shunted into alternative metabolic routes, leading to an increased production and excretion of p-hydroxyphenyllactate. nih.gov For instance, the inherited metabolic disorder Type III tyrosinemia is caused by a deficiency in the HPPD enzyme, resulting in elevated levels of tyrosine and its metabolites, including p-hydroxyphenyllactate, in the blood. wikipedia.orgnih.gov
| Condition | Mechanism of HPPD Pathway Perturbation | Effect on p-Hydroxyphenylpyruvate | Resulting Impact on p-Hydroxyphenyllactate |
| Type III Tyrosinemia | Genetic deficiency of the HPPD enzyme. wikipedia.orgnih.gov | Accumulation. wikipedia.org | Increased formation and excretion. nih.gov |
| HPPD Inhibition | Pharmacological or chemical blockage of the HPPD enzyme. researchgate.net | Accumulation. nih.gov | Increased shunting to the p-hydroxyphenyllactate pathway. |
| Liver Disease | Impaired hepatic function affecting overall tyrosine metabolism. healthmatters.iohealthmatters.io | Potential for accumulation. | May lead to elevated levels. healthmatters.iohealthmatters.io |
Gut Microbiota-Mediated Biotransformation of Phenolic Substrates
The human gut microbiota possesses a vast metabolic capacity that significantly influences host physiology. plos.org Commensal bacteria play a crucial role in the biotransformation of dietary compounds, including phenolic substrates, leading to the formation of metabolites such as p-hydroxyphenyllactate.
The gut microbiome can produce p-hydroxyphenyllactate from dietary precursors. healthmatters.io Amino acids like tyrosine, if not fully absorbed in the small intestine, can reach the colon where they are metabolized by bacteria. nih.gov Certain species of commensal bacteria, such as those belonging to the genus Lactobacillus, can directly convert p-hydroxyphenylpyruvic acid to p-hydroxyphenyllactate during fermentation. nih.gov Studies have demonstrated that dietary intake high in protein or plant-derived polyphenols can increase the microbial production of p-hydroxyphenyllactate. healthmatters.io The detection of the D-enantiomer of p-hydroxyphenyllactate in urine is considered a strong indicator of a bacterial origin, as endogenous human metabolism primarily produces the L-enantiomer. nih.gov
The composition and metabolic activity of the gut microbiota are not static and can be influenced by a variety of environmental factors. mdpi.com Diet is a primary driver, shaping the microbial community and the availability of substrates for biotransformation. elifesciences.org For example, a diet rich in polyphenols from fruits, vegetables, and tea provides a wide array of substrates for gut bacteria, which can lead to the production of various phenolic acids and their derivatives. mdpi.comnih.gov Other environmental factors, such as temperature and local environmental conditions, can also influence the diversity and function of microbial communities, thereby altering the profile of metabolites produced. mdpi.com This dynamic interplay means that the levels of microbially-derived p-hydroxyphenyllactate can vary depending on an individual's diet and other environmental exposures.
Diagnostic and Prognostic Research Applications of p-Hydroxyphenyllactate Levels
Given its origins in both host and microbial metabolism, circulating levels of p-hydroxyphenyllactate have emerged as a potential biomarker in various research and clinical contexts. It is considered a marker of cell turnover and can be useful in studying disorders related to tyrosine metabolism. healthmatters.iohealthmatters.io
Recent studies have explored its utility in diagnosing and predicting the outcomes of several conditions. nih.gov For instance, elevated levels of p-hydroxyphenyllactate have been investigated as a prognostic marker for outcomes in critically ill patients and have been identified as significant in patients with post-COVID-19 syndrome. nih.gov In the context of liver disease, research has linked the microbial metabolite 3-(4-hydroxyphenyl)lactate (B1241504) to nonalcoholic fatty liver disease (NAFLD), with levels correlating with the severity of hepatic steatosis and fibrosis. nih.gov This suggests that p-hydroxyphenyllactate could serve as a valuable tool in clinical diagnostics and for prognostic modeling in a range of pathologies. nih.gov
| Area of Research | Pathology/Condition | Finding/Application | Reference |
| Critical Care | Critically ill patients | Used in multivariate models to prognose outcomes upon admission to intensive care. | nih.gov |
| Infectious Disease | Post-COVID-19 Syndrome | Identified as a diagnostically significant metabolite. | nih.gov |
| Hepatology | Nonalcoholic Fatty Liver Disease (NAFLD) | Levels significantly associated with liver fibrosis and hepatic steatosis. | nih.gov |
| Metabolic Disorders | Inborn errors of metabolism (e.g., Tyrosinemia) | Serves as a diagnostic marker for perturbations in tyrosine degradation. | healthmatters.iohealthmatters.io |
Association with Cellular Turnover Biomarkers
p-Hydroxyphenyllactate, a derivative of tyrosine metabolism, is recognized as a marker of cellular turnover. healthmatters.iohealthmatters.io Its levels in the body can reflect the rate at which cells are being broken down and replaced. Research has identified related compounds, such as methyl p-hydroxyphenyllactate (MeHPLA), as potential regulators of cell growth and proliferation. nih.gov
Studies have demonstrated that MeHPLA is an endogenous ligand for nuclear type-II binding sites and acts as an inhibitor of cell growth. nih.gov In laboratory settings, physiological levels of MeHPLA have been shown to inhibit the growth of MCF-7 human breast cancer cells. nih.gov In contrast, the corresponding acid, p-hydroxyphenyllactic acid (HPLA), interacts with these nuclear sites with a lower affinity and does not demonstrate the same inhibitory effect on cell growth. nih.gov These findings suggest that the esterification of p-hydroxyphenyllactate may play a crucial role in its bioactivity related to cellular regulation.
The presence of p-hydroxyphenyllactate and its derivatives can be influenced by various factors, including diet and the composition of the gut microbiome. healthmatters.io High protein intake or consumption of plant-based polyphenols can lead to increased production of p-hydroxyphenyllactate by intestinal bacteria. healthmatters.io
Manifestations in Inborn Errors of Metabolism (e.g., Phenylketonuria, Tyrosinemia)
Elevated levels of p-hydroxyphenyllactate are a significant biochemical indicator for certain inborn errors of metabolism, particularly those affecting the phenylalanine and tyrosine metabolic pathways. hmdb.cahealthmatters.io These genetic disorders result from deficiencies in specific enzymes, leading to the accumulation of certain metabolites. ucsfbenioffchildrens.org
Phenylketonuria (PKU): This autosomal recessive disorder is caused by a deficiency of the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine. medscape.com The blockage of this pathway leads to an accumulation of phenylalanine and its byproducts, including p-hydroxyphenyllactate. hmdb.camedscape.com Consequently, patients with PKU often exhibit significantly higher concentrations of p-hydroxyphenyllactate in their urine and cerebrospinal fluid. hmdb.cahealthmatters.io
Tyrosinemia: This is a group of genetic disorders characterized by disruptions in the breakdown process of the amino acid tyrosine. healthmatters.io A deficiency in the enzyme p-hydroxyphenylpyruvate oxidase can lead to the accumulation of tyrosine and its metabolites. hmdb.ca As a result, elevated levels of L-hydroxyphenyllactic acid are observed in individuals with tyrosinemia. hmdb.cahealthmatters.io Different types of tyrosinemia, such as Type I, II, and III, are associated with the buildup of these compounds. researchgate.net The coexistence of PKU and tyrosinemia presents significant challenges in dietary management to control the levels of both phenylalanine and tyrosine. nih.govnih.gov
It is important to distinguish between the different forms of these metabolites. Endogenously produced 2-hydroxyacids in conditions like tyrosinemia and PKU are of the L-enantiomer form. nih.gov Conversely, the presence of D-enantiomers of 4-hydroxyphenyllactate and phenyllactate in urine typically points to a bacterial origin, which can occur in conditions like short bowel syndrome. nih.gov
The following table summarizes the key metabolic disorders associated with elevated p-hydroxyphenyllactate levels.
| Metabolic Disorder | Deficient Enzyme | Accumulated Precursors | Elevated Metabolites |
| Phenylketonuria (PKU) | Phenylalanine hydroxylase | Phenylalanine | Phenylalanine, Phenylpyruvate, p-Hydroxyphenyllactate hmdb.camedscape.com |
| Tyrosinemia | p-Hydroxyphenylpyruvate oxidase (in some types) | Tyrosine | Tyrosine, p-Hydroxyphenylpyruvic acid, p-Hydroxyphenyllactic acid hmdb.caresearchgate.net |
Correlations with Hepatic Pathologies and Metabolic Disorders
Derivatives of p-hydroxyphenyllactate have also been implicated in various liver diseases and broader metabolic disorders. healthmatters.iohealthmatters.io The liver is a central organ in amino acid metabolism, and its dysfunction can lead to altered levels of these compounds.
Elevated urinary p-hydroxyphenyllactate has been positively associated with hepatic steatosis (fatty liver). nih.gov While this association was significant, some research suggests it may not be independent of other metabolic factors like body mass index and insulin (B600854) resistance. nih.gov This metabolite is derived from the catabolism of tyrosine by the gut microbiota, and there is evidence of a link between the gut microbiome, p-hydroxyphenyllactate, and the development of hepatic steatosis and fibrosis. nih.gov Furthermore, urinary p-hydroxyphenyllactate has been suggested as a potential indicator of hepatic encephalopathy in patients with liver cirrhosis. nih.gov
The gut microbiome plays a crucial role in producing p-hydroxyphenyllactate from dietary sources, and dysbiosis, or an imbalance in gut bacteria, can lead to increased circulating levels of this compound. healthmatters.io In the context of alcohol-associated liver disease, a related compound, ethyl lactate (B86563), has been shown to ameliorate alcoholic hepatosteatosis and liver injury by stimulating the production of fibroblast growth factor 21 (FGF21). nih.gov
The table below outlines the observed correlations between p-hydroxyphenyllactate and various health conditions.
| Condition | Associated Finding | Potential Mechanism |
| Hepatic Steatosis | Positive association with elevated urinary p-hydroxyphenyllactate. nih.gov | Altered gut microbiome metabolism of tyrosine. nih.gov |
| Hepatic Encephalopathy | Urinary p-hydroxyphenyllactate may serve as an indicator in patients with cirrhosis. nih.gov | Liver's reduced capacity to metabolize tyrosine and its byproducts. |
| Gut Dysbiosis | Increased production of p-hydroxyphenyllactate by gut bacteria. healthmatters.io | Imbalance in gut microbiota leading to increased fermentation of amino acids. healthmatters.io |
| Alcohol-Associated Liver Disease | Ethyl lactate (a related ester) shows a protective effect. nih.gov | Induction of FGF21, which helps regulate hepatic lipogenesis. nih.gov |
Pharmacological Potential and Therapeutic Research Avenues for Ethyl P Hydroxyphenyllactate
Anti-proliferative and Anticancer Research Potential (referencing studies on Methyl p-Hydroxyphenyllactate)
While direct research on the anti-proliferative effects of this compound is limited, studies on its close analogue, Mthis compound (MeHPLA), provide a strong basis for its potential in cancer research. nih.gov MeHPLA has been identified as a cell growth-regulating agent that binds to nuclear type II estrogen binding sites in both normal and malignant cells. nih.govszabo-scandic.com This interaction is believed to be responsible for its ability to suppress the proliferation of estrogen-sensitive MCF-7 breast cancer cells in vitro. biocrick.com
A significant finding in mammary tumor research is the deficiency of MeHPLA in various rat and mouse mammary tumors, as well as in human breast cancer preparations. nih.gov This deficiency has been correlated with a loss of regulatory control over cell growth. nih.gov Research has shown that mammary tumors contain esterase activity that hydrolyzes MeHPLA to p-hydroxyphenyllactic acid. nih.gov This hydrolysis may contribute to the deficiency of MeHPLA in tumors, leading to uncontrolled cell growth. nih.gov
Furthermore, studies on MeHPLA-esterase activity in primary breast cancer have suggested it could be a prognostic factor. nih.govaacrjournals.org High levels of MeHPLAase activity have been associated with a shorter recurrence-free survival, indicating its potential as an independent factor for predicting the prognosis of breast cancer patients. nih.govaacrjournals.org The anti-tumor and immune-suppressive properties of MeHPLA and its derivatives are also being explored for their potential as prophylactic agents to inhibit both cancerous and non-malignant cell growth. google.com
An ethyl acetate (B1210297) extract of the endophytic fungus Aspergillus stellatus LM-03, which was found to contain DL-3-(4-Hydroxyphenyl)lactic acid, exhibited anticancer activity against the MCF-7 breast cancer cell line. tandfonline.com
Table 1: Research on Mthis compound (MeHPLA) and its Implications for Anti-proliferative Potential
| Finding | Implication for this compound | Reference(s) |
|---|---|---|
| MeHPLA binds to nuclear type II estrogen binding sites, suppressing breast cancer cell growth. | This compound may exhibit similar binding and anti-proliferative activity. | nih.govszabo-scandic.combiocrick.com |
| MeHPLA is deficient in mammary tumors due to esterase activity. | The stability and effect of this compound in the tumor microenvironment warrant investigation. | nih.gov |
| High MeHPLA-esterase activity is linked to poorer prognosis in breast cancer. | Understanding the interaction of this compound with esterases could be crucial. | nih.govaacrjournals.org |
| MeHPLA and its analogues are explored as anti-tumor and immune-suppressive agents. | This compound could be a candidate for further anti-cancer and immunomodulatory research. | google.com |
Strategies in Oxidative Stress-Related Conditions
This compound has demonstrated notable antioxidant properties. In a study investigating the constituents of a distillation residue of Awamori spirits, the antioxidant activity of this compound was found to be 4.2 times that of l-ascorbic acid. High levels of its precursor, p-hydroxyphenyllactate, are associated with increased oxidative stress, suggesting a potential role for these compounds as biomarkers. healthmatters.iofunctionalmedicine.com.au
The related compound, 3-(4-hydroxyphenyl)lactate (B1241504), is known to scavenge free radicals, which helps protect cells from oxidative stress. smolecule.com Research on other phenolic compounds further supports the potential of this compound in mitigating oxidative stress. For instance, hydroxytyrosol (B1673988) has been shown to decrease oxidative stress by activating the Nrf2 pathway. researchgate.net The antioxidant activity of various phenolic compounds is often linked to the presence of a hydroxyl group on the aromatic ring. wisdomlib.org
Table 2: Antioxidant Potential of this compound and Related Compounds
| Compound/Extract | Finding | Reference(s) |
|---|---|---|
| This compound | Antioxidant activity 4.2 times that of l-ascorbic acid. | |
| p-Hydroxyphenyllactate | High levels are associated with increased oxidative stress. | healthmatters.iofunctionalmedicine.com.au |
| 3-(4-Hydroxyphenyl)lactate | Scavenges free radicals, protecting cells from oxidative stress. | smolecule.com |
Anti-inflammatory and Immunomodulatory Research
The anti-inflammatory potential of this compound and related compounds is an active area of research. The parent compound, 3-(4-hydroxyphenyl)lactate, is suggested to modulate inflammatory pathways. smolecule.com Research on p-hydroxyphenylpyruvate (pHPP), a related metabolite, has shown it can prevent the release of the pro-inflammatory cytokine IL-6 in a dose-dependent manner in LPS-treated macrophages. nih.gov
Phenolic acids, as a class of compounds, are recognized for their anti-inflammatory activity and their role in treating various inflammatory diseases. frontiersin.orgresearchgate.net For instance, certain phenolic compounds can inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response. frontiersin.org Specifically, compounds like salvianolic acid B and vanillic acid have been shown to downregulate the expression of key inflammatory mediators. frontiersin.org Furthermore, some phenylethanoids, a class that includes this compound, have demonstrated anti-inflammatory and immunomodulatory activities. jmb.or.kr An ethyl acetate extract from the fungus Aspergillus stellatus LM-03, containing DL-3-(4-Hydroxyphenyl)lactic acid, showed significant anti-inflammatory activity. tandfonline.com
Table 3: Anti-inflammatory and Immunomodulatory Research Findings
| Compound/Extract | Finding | Reference(s) |
|---|---|---|
| 3-(4-Hydroxyphenyl)lactate | May modulate inflammatory pathways. | smolecule.com |
| p-Hydroxyphenylpyruvate (pHPP) | Prevents the release of the pro-inflammatory cytokine IL-6. | nih.gov |
| Phenolic Acids | Inhibit key inflammatory signaling pathways like NF-κB and MAPK. | frontiersin.orgresearchgate.net |
| Phenylethanoids | Exhibit anti-inflammatory and immunomodulatory activities. | jmb.or.kr |
Implications in Neurological and Metabolic Disorder Research
There is growing interest in the role of this compound and its precursors in neurological and metabolic health. The compound has been identified in methanolic extracts of Pistacia palaestina leaves, which have shown potential in managing neurological diseases. tjnpr.org The related compound ethyl pyruvate (B1213749) has been studied for its neuroprotective effects, specifically its ability to inhibit peroxynitrite-induced DNA damage. nih.gov Hydroxytyrosol, another related phenolic compound, has also demonstrated neuroprotective activity. researchgate.net
In the context of metabolic disorders, p-hydroxyphenyllactate is a recognized metabolite in tyrosine degradation and may be a useful marker for studying disorders of tyrosine metabolism, including inborn errors of metabolism and liver disease. healthmatters.iohealthmatters.io Elevated levels of 4-hydroxyphenyllactic acid have been noted as a potential biomarker in various conditions, including critical illnesses. rupahealth.com Furthermore, metabolites such as 4-hydroxyphenyllactate have been reported in the urine of individuals with mitochondrial metabolic disorders. nih.gov The gut microbiome can also produce p-hydroxyphenyllactate, and alterations in its levels may be linked to dysbiosis. healthmatters.io
Table 4: Research Implications in Neurological and Metabolic Disorders
| Compound/Extract | Finding | Reference(s) |
|---|---|---|
| This compound | Found in Pistacia palaestina extracts with potential for managing neurological diseases. | tjnpr.org |
| Ethyl pyruvate | Exhibits neuroprotective effects by inhibiting DNA damage. | nih.gov |
| Hydroxytyrosol | Demonstrates neuroprotective activity. | researchgate.net |
| p-Hydroxyphenyllactate | A biomarker for disorders of tyrosine metabolism and mitochondrial metabolic disorders. | healthmatters.iohealthmatters.ionih.gov |
Table of Compounds
| Compound Name |
|---|
| 3-(4-Hydroxyphenyl)lactate |
| 4-hydroxyphenyllactic acid |
| DL-3-(4-Hydroxyphenyl)lactic acid |
| This compound |
| Hydroxytyrosol |
| l-ascorbic acid |
| Mthis compound |
| p-hydroxyphenylpyruvate |
| Salvianolic acid B |
Advanced Analytical Methodologies for the Characterization and Quantification of Ethyl P Hydroxyphenyllactate
Chromatographic Separation and Purification Techniques
Chromatography is a cornerstone for the isolation and purification of ethyl p-hydroxyphenyllactate from natural extracts. The selection of the technique is contingent on the sample's complexity and the desired purity of the final compound.
Column Chromatography (Silica Gel, Sephadex LH-20)
Column chromatography is a fundamental technique for the preparative separation of this compound from crude plant extracts. This method leverages the differential partitioning of compounds between a stationary phase and a mobile phase.
Silica Gel: Silica gel is a polar adsorbent widely used for the separation of compounds with varying polarities. nih.gov In the isolation of this compound from the ethyl acetate (B1210297) fraction of Crepis crocea, silica gel column chromatography was a key initial step. chemfaces.com The porous nature and high surface area of silica gel allow for effective separation of moderately polar compounds like this compound from other constituents in the extract. nih.govnih.gov
Sephadex LH-20: Following initial fractionation on silica gel, Sephadex LH-20 chromatography is often employed for further purification. Sephadex LH-20 is a lipophilic, cross-linked dextran gel that separates molecules based on a combination of size exclusion and partition chromatography. nih.gov This technique is particularly effective for separating flavonoids, tannins, and other phenolic compounds, making it well-suited for purifying this compound. nih.govscience.gov Its application was crucial in the multi-step purification process of this compound from Crepis crocea. chemfaces.com
The sequential use of silica gel and Sephadex LH-20 column chromatography provides a robust strategy for obtaining this compound with sufficient purity for subsequent structural analysis and bioactivity screening.
High-Performance Liquid Chromatography (HPLC) Methodologies (including Semi-preparative HPLC, HPLC-PDA)
High-Performance Liquid Chromatography (HPLC) offers superior resolution and speed compared to traditional column chromatography, making it an indispensable tool for the final purification and quantification of this compound.
Semi-preparative HPLC: This technique is utilized for the final isolation of pure compounds from partially purified fractions. In the case of this compound from Crepis crocea, semi-preparative HPLC was the ultimate step to yield the pure compound after initial column chromatography. chemfaces.com This method uses wider columns and larger particle sizes than analytical HPLC to handle higher sample loads.
HPLC with Photodiode Array (PDA) Detection: For analytical purposes, HPLC coupled with a PDA detector is a powerful combination. A PDA detector can acquire a full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. nih.gov While specific HPLC-PDA methods for this compound are not detailed in the provided sources, the general methodology is widely applied for the analysis of phenolic compounds. conicet.gov.ar The method involves injecting the sample into a column (commonly a C18 reversed-phase column) and eluting with a gradient of solvents, such as water with formic acid and acetonitrile. conicet.gov.ar This allows for the separation of compounds based on their hydrophobicity.
A typical HPLC system setup for the analysis of phenolic compounds is detailed in the table below.
| Parameter | Specification |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient system, often using acidified water and acetonitrile |
| Detector | Photodiode Array (PDA) |
| Flow Rate | Typically 0.8-1.0 mL/min |
| Temperature | Controlled, e.g., 35 °C |
This table summarizes a common configuration for HPLC analysis of phenolic compounds, adaptable for this compound. conicet.gov.ar
Mass Spectrometry-Based Identification and Quantification
Mass spectrometry (MS), particularly when coupled with a chromatographic inlet, provides unparalleled sensitivity and specificity for the identification and quantification of metabolites like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. thepharmajournal.com For non-volatile compounds like this compound, a derivatization step is required to increase volatility and thermal stability. This typically involves silylation to convert polar functional groups into less polar, more volatile derivatives. semanticscholar.org
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thepharmajournal.com The GC separates individual components of a mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for structural identification by comparison to spectral libraries. illinois.edu Isotope-dilution assays using GC-MS have been developed for the quantification of the related compound p-hydroxyphenyllactic acid in human plasma, demonstrating the technique's applicability for precise measurement. nih.gov
Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Analysis in Biological Matrices
For high-sensitivity analysis in complex biological matrices such as serum or plasma, Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.gov This technique offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. mdpi.com
A sensitive UPLC-MS/MS method has been developed and validated for the analysis of the closely related metabolite, 4-hydroxyphenyllactic acid, in human serum. nih.govresearchgate.net This method typically involves a simple sample preparation step, such as protein precipitation with an organic solvent like methanol, followed by injection into the UPLC system. nih.govresearchgate.net The separation is achieved on a sub-2 µm particle column, providing sharp and narrow peaks. nih.gov
Detection is performed using a tandem mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net In MRM, specific precursor-to-product ion transitions are monitored for the target analyte, providing exceptional selectivity and minimizing interferences from the biological matrix. nih.gov This high selectivity allows for accurate quantification even at very low concentrations, with lower limits of quantitation (LLOQs) reported in the range of 0.02 to 0.25 μmol/L for related phenolic acids. nih.govresearchgate.net
Key Parameters for UPLC-MS/MS Analysis of a Related Compound (4-Hydroxyphenyllactic acid): nih.gov
| Parameter | Details |
| Chromatography | UPLC with a C18 column |
| Mobile Phase | Gradient elution with 0.2% acetic acid in water and acetonitrile |
| Ionization | Electrospray Ionization (ESI), negative or positive mode |
| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode |
| Sample Preparation | Protein precipitation from serum/plasma |
| Analysis Time | ~10 minutes |
This table outlines the typical parameters for a UPLC-MS/MS method used for analyzing related phenolic acids in biological fluids, which would be applicable for this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolomics Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of molecules. nih.gov It is a primary tool for the unambiguous structural elucidation of novel compounds and plays a crucial role in metabolomics studies. nih.govunibo.it
For the structural confirmation of this compound isolated from natural sources, spectral analysis, including NMR, is essential. chemfaces.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the complete assembly of the molecular structure by connecting protons to adjacent protons (COSY), protons to directly attached carbons (HSQC), and protons to carbons over two or three bonds (HMBC).
In the context of metabolomics, NMR spectroscopy is used for the comprehensive analysis of metabolites in biological samples. mdpi.com While mass spectrometry is highly sensitive, NMR offers high reproducibility and can quantify metabolites without the need for identical isotopically labeled standards. researchgate.net It provides a snapshot of the metabolome, and changes in the concentration of metabolites like p-hydroxyphenyllactate can be monitored in response to various stimuli or disease states. nih.govhealthmatters.iohealthmatters.io
Preclinical Investigations and in Vivo Models of Ethyl P Hydroxyphenyllactate and Its Analogues
Mammalian Model Studies on Metabolic Responses to HPPD Inhibitors Leading to p-Hydroxyphenyllactate Accumulation
Inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in mammalian systems disrupts the normal catabolism of tyrosine, leading to an accumulation of its upstream metabolites. cambridge.orgtandfonline.com This inhibition is the primary mechanism of action for a class of herbicides and has been studied in various mammalian models to understand the resulting metabolic consequences. cambridge.orgcroplifeeurope.eu When HPPD is blocked, the metabolic pathway is rerouted, causing a buildup of 4-hydroxyphenylpyruvic acid (HPPA) and its derivative, p-hydroxyphenyllactate (HPLA). cambridge.orgtandfonline.com
Studies in rats treated with a triketone, a type of HPPD inhibitor, demonstrated a state of tyrosinemia, characterized by elevated levels of p-hydroxyphenylpyruvate (HPP) and p-hydroxyphenyllactate in their urine. cambridge.org This finding was a key indicator that the chemical was inhibiting the HPPD enzyme. cambridge.org The inhibition of HPPD blocks the conversion of HPPA to homogentisic acid, a crucial step in the tyrosine breakdown pathway. tandfonline.com Consequently, HPPA accumulates and is subsequently converted to other metabolites like HPLA. tandfonline.com
The metabolic response to HPPD inhibitors varies significantly across different mammalian species, which is largely attributed to differences in the activity of the enzyme tyrosine aminotransferase (TAT). croplifeeurope.eunih.gov TAT is the rate-limiting enzyme in tyrosine catabolism, converting tyrosine to HPPA. tandfonline.com Species with higher TAT activity, such as humans and mice, are less susceptible to the toxic effects of HPPD inhibitors compared to species with lower TAT activity, like rats. croplifeeurope.eu This difference in TAT activity influences the extent of tyrosine accumulation and the subsequent formation of metabolites like HPLA. tandfonline.comcroplifeeurope.eu
In vitro studies using primary hepatocytes from various species, including rats, mice, dogs, rabbits, and humans, have further elucidated these species-specific metabolic differences. croplifeeurope.eu When treated with the HPPD inhibitor nitisinone, hepatocytes from all species showed an increase in HPPA formation compared to controls. tandfonline.com Notably, human hepatocytes exhibited a nine-fold increase in HPLA generation, compared to a five-fold increase in mouse hepatocytes and a 1.9-fold increase in rat hepatocytes, highlighting the enhanced TAT activity in humans which aids in clearing excess tyrosine. tandfonline.com
The following table summarizes the observed metabolic changes in response to HPPD inhibition in different mammalian models.
| Species | HPPD Inhibitor | Observed Metabolic Changes | Key Findings |
| Rat | Triketone | Tyrosinemia, accumulation of p-hydroxyphenylpyruvate and p-hydroxyphenyllactate in urine. cambridge.org | Confirmed inhibition of rat liver HPPD. cambridge.org |
| Rat, Mouse, Dog, Rabbit, Human | Nitisinone (in vitro hepatocytes) | Increased HPPA formation in all species. tandfonline.com Differential HPLA generation: 9-fold increase in humans, 5-fold in mice, and 1.9-fold in rats. tandfonline.com | Demonstrates species-specific differences in TAT activity and subsequent metabolite accumulation. tandfonline.comcroplifeeurope.eu |
These studies underscore the importance of considering species-specific metabolic pathways when evaluating the effects of HPPD inhibitors and the resulting accumulation of metabolites like p-hydroxyphenyllactate.
Efficacy Studies in Disease Models (e.g., Anti-proliferative effects in rat uteri by Methyl p-Hydroxyphenyllactate)
Analogues of this compound, particularly Mthis compound (MeHPLA), have been investigated for their biological activities, notably their anti-proliferative effects in various disease models. These studies have primarily focused on the interaction of these compounds with nuclear type II estradiol (B170435) binding sites. nih.govnih.gov
In a key study, MeHPLA was identified as an endogenous ligand for nuclear type II sites. nih.gov This binding was shown to have functional consequences, as physiological levels of MeHPLA were able to block the growth-promoting effects of estradiol on the uterus in vivo. nih.gov Furthermore, MeHPLA demonstrated the ability to inhibit the proliferation of MCF-7 human breast cancer cells in vitro. nih.gov In contrast, its corresponding free acid, p-hydroxyphenyllactic acid (HPLA), exhibited a much lower affinity for these binding sites and did not show any inhibitory effects on uterine growth or cancer cell proliferation. nih.gov
The anti-proliferative activity of MeHPLA and its synthetic analogues is linked to their ability to mimic MeHPLA as ligands for these type II binding sites. nih.gov The biological activity of MeHPLA is modulated by an esterase that hydrolyzes it to the inactive HPLA. semanticscholar.org This esterase is stimulated by estradiol in the rat uterus and is found at high levels in malignant cells. semanticscholar.org
A synthetic analogue, 2,6-bis((3-methoxy-4-hydroxyphenyl)-methylene)-cyclohexanone (BMHPC), was designed to bind with high affinity to type II sites and act as a cell growth antagonist. nih.gov In vivo studies in adult male Balb/c mice showed that oral administration of BMHPC led to a dose-dependent reduction in prostatic weight without affecting the weights of seminal vesicles or testes. nih.gov In vitro, BMHPC inhibited the proliferation of both LNCaP and PC-3 human prostatic cancer cell lines in a dose- and time-dependent manner. nih.gov This inhibition was directly correlated with the occupancy of type II sites by BMHPC and was reversible upon removal of the compound. nih.gov
The table below summarizes the findings from efficacy studies of MeHPLA and its analogue BMHPC in different disease models.
| Compound | Model System | Observed Effects | Mechanism of Action |
| Mthis compound (MeHPLA) | Rat Uterus (in vivo) | Blocked estradiol-stimulated uterine growth. nih.gov | Binds to nuclear type II estradiol binding sites. nih.gov |
| Mthis compound (MeHPLA) | MCF-7 Human Breast Cancer Cells (in vitro) | Inhibited cell growth. nih.gov | Binds to nuclear type II estradiol binding sites. nih.gov |
| 2,6-bis((3-methoxy-4-hydroxyphenyl)-methylene)-cyclohexanone (BMHPC) | Male Balb/c Mice (in vivo) | Dose-dependent reduction in prostatic weight. nih.gov | Mimics MeHPLA as a ligand for nuclear type II sites. nih.gov |
| 2,6-bis((3-methoxy-4-hydroxyphenyl)-methylene)-cyclohexanone (BMHPC) | LNCaP and PC-3 Human Prostatic Cancer Cells (in vitro) | Inhibited cell proliferation. nih.gov | Binds to nuclear type II estradiol binding sites. nih.gov |
These preclinical investigations highlight the potential of p-hydroxyphenyllactate analogues as anti-proliferative agents, acting through their interaction with nuclear type II estradiol binding sites.
Toxicological Research in Animal Systems (focusing on observed biological effects and metabolite changes)
Toxicological research in animal systems has primarily focused on the effects of elevated levels of tyrosine and its metabolites, including p-hydroxyphenyllactate, often as a consequence of HPPD inhibition. cambridge.orgcroplifeeurope.eu The observed biological effects and metabolite changes vary depending on the animal model and the specific compound administered.
In studies involving HPPD inhibitors, such as triketones, the primary toxicological concern is tyrosinemia, a condition characterized by an excess of tyrosine in the blood. cambridge.orgcroplifeeurope.eu This is a direct result of the inhibition of HPPD, the enzyme responsible for breaking down a tyrosine metabolite. cambridge.org In rats treated with a triketone herbicide, a notable biological effect was the development of tyrosinemia, which was accompanied by the accumulation of p-hydroxyphenylpyruvate and p-hydroxyphenyllactate in the urine. cambridge.org
Further toxicological studies with the HPPD inhibitor mesotrione (B120641) in rats and mice have provided more detailed insights into the metabolic fate and biological effects. In rats, following oral administration, a significant portion of the dose is excreted in the urine and feces. who.int Residual radioactivity was primarily found in the liver and kidneys. who.int In mice, the main route of excretion was also through urine, with the majority being excreted within the first 6 to 12 hours. who.int
The toxicity of HPPD inhibitors is markedly different across species, a phenomenon linked to the varying activity of the enzyme tyrosine aminotransferase (TAT). croplifeeurope.eu Species with low TAT activity, such as the rat, are more sensitive to the toxic effects of HPPD inhibitors, which can include ocular lesions, as well as effects on the kidneys, liver, and thyroid. croplifeeurope.euwho.int In contrast, species with high TAT activity, like humans and mice, are less susceptible to these adverse effects because they can more efficiently clear excess tyrosine. croplifeeurope.euwho.int
A study investigating the effects of paraquat (B189505) poisoning in mice using metabolomics identified p-hydroxyphenyllactate as one of the metabolites that showed dynamic changes. researchgate.net This suggests that p-hydroxyphenyllactate levels can be altered in response to toxic insults beyond HPPD inhibition. Another study on the environmental chemical diethylhexyl phthalate (B1215562) (DEHP) in mice found altered levels of microbiota-associated metabolites, including p-hydroxyphenyl lactate (B86563), in the blood and urine. nih.gov
The following table presents a summary of the observed biological effects and metabolite changes in animal systems from toxicological research.
| Animal Model | Compound/Condition | Observed Biological Effects | Metabolite Changes |
| Rat | Triketone (HPPD inhibitor) | Tyrosinemia. cambridge.org | Accumulation of p-hydroxyphenylpyruvate and p-hydroxyphenyllactate in urine. cambridge.org |
| Rat | Mesotrione (HPPD inhibitor) | Potential for ocular, kidney, liver, and thyroid effects. who.int | Significant excretion in urine and feces. who.int |
| Mouse | Mesotrione (HPPD inhibitor) | Less susceptible to adverse effects compared to rats. who.int | Rapid excretion primarily in urine. who.int |
| Mouse | Paraquat Poisoning | Toxic effects associated with paraquat. researchgate.net | Dynamic changes in serum p-hydroxyphenyllactate. researchgate.net |
| Mouse | Diethylhexyl Phthalate (DEHP) | Altered intestinal microbiota. nih.gov | Altered levels of p-hydroxyphenyl lactate in blood and urine. nih.gov |
These findings from toxicological research in animal models highlight that changes in p-hydroxyphenyllactate levels can be an indicator of metabolic disruption caused by various chemical exposures, not limited to direct HPPD inhibition. The species-specific differences in metabolism are a critical factor in determining the toxicological outcomes.
Environmental and Ecological Significance of P Hydroxyphenyllactate and Its Esters
Biogeochemical Cycling and Environmental Fate
The persistence and transformation of p-hydroxyphenyllactate and its esters in the environment are largely governed by microbial activity. Soil microorganisms are crucial in determining the concentration and duration of allelopathic interactions involving phenolic acids. nih.gov These compounds can be utilized by microbes as a carbon and energy source, leading to their degradation and transformation into other substances. nih.gov
The degradation pathway for the structurally similar compound, 4-hydroxyphenylacetic acid, has been studied in bacteria such as Acinetobacter and Pseudomonas putida. These bacteria can convert 4-hydroxyphenylacetic acid into 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid), which then undergoes ring-fission and is further metabolized into common intermediates like pyruvate (B1213749) and succinate. nih.gov It is plausible that p-hydroxyphenyllactic acid and its esters undergo a similar degradation process, initiated by hydrolysis of the ester bond followed by hydroxylation and subsequent ring cleavage by soil microbes. The rate of these degradation processes is influenced by various soil factors, including pH, moisture, and organic matter content.
Phenolic compounds, as precursors to stable humic substances in the soil, play a significant role in carbon sequestration. researchgate.net Their chemical reactivity allows them to be implicated in numerous soil processes that directly and indirectly affect soil quality. researchgate.net
Ecological Roles in Plant-Microbe Interactions
p-Hydroxyphenyllactate and its esters, as components of root exudates, are key signaling molecules in the rhizosphere, the zone of soil directly influenced by plant roots. The composition of root exudates can alter the microbial dynamics and diversity of the soil, favoring the growth of beneficial microorganisms while inhibiting harmful ones. tamu.edu Phenolic compounds released by plants can influence plant-soil interactions, particularly those related to organic matter dynamics and nutrient cycling. researchgate.net
Studies on the related compound p-hydroxyphenylacetic acid have shown that its presence in the soil can significantly affect the structure of both bacterial and fungal communities. mdpi.com For instance, the addition of p-hydroxyphenylacetic acid to soil has been observed to enrich certain bacterial genera like Gemmatimonas, Bacillus, and Acidobacteria, and fungal genera such as Penicillium and Aspergillus. mdpi.com These shifts in microbial populations can have cascading effects on soil health and plant growth, as many of these microorganisms are involved in nutrient cycling and disease suppression. mdpi.com
Furthermore, phenolic compounds are implicated in allelopathy, the chemical inhibition of one plant by another. These compounds can be leached from foliage, released from decomposing litter, or exuded by roots, subsequently impacting the germination and growth of neighboring plants. researchgate.netnih.gov For example, p-hydroxyphenylacetic acid has been identified as an allelochemical in the root exudates of crops like soybean and rice. researchgate.net The allelopathic activity of these compounds can influence plant community structure and succession in natural ecosystems.
Phytotoxicological Research on Related Phenolic Esters as Biocontrol Agents (e.g., Methyl 4-Hydroxyphenylacetate)
The phytotoxic properties of phenolic esters have garnered interest for their potential use as natural herbicides or biocontrol agents. Research on methyl 4-hydroxyphenylacetate (B1229458), an ester of the related 4-hydroxyphenylacetic acid, has demonstrated significant herbicidal efficacy against the invasive weed Ageratina adenophora. preprints.orgpreprints.org
In laboratory and greenhouse studies, methyl 4-hydroxyphenylacetate exhibited potent phytotoxic effects, causing high mortality rates in A. adenophora seedlings and adult plants within a short period. preprints.orgpreprints.org The compound was found to disrupt key physiological processes in the plant, including photosynthesis and transpiration, by causing a reduction in CO₂ assimilation and stomatal conductance. preprints.org Furthermore, it induced hormonal imbalances, leading to stomatal closure and metabolic collapse, ultimately resulting in plant death. preprints.org
The following interactive data table summarizes the phytotoxic effects of methyl 4-hydroxyphenylacetate on Ageratina adenophora at different growth stages.
| Plant Age | Concentration (mM) | Time to Mortality |
| 2-month-old seedlings | 30 | 48 hours |
| 3-month-old seedlings | 100 | 48 hours |
| 6-month-old plants | 200 | 48 hours |
This research highlights the potential of phenolic esters like methyl 4-hydroxyphenylacetate as environmentally friendly alternatives to synthetic herbicides for the management of invasive plant species. preprints.orgpreprints.org Their natural origin and likely biodegradability make them attractive candidates for sustainable agriculture and ecosystem management.
Research on Structural Analogues and Derivatives of Ethyl P Hydroxyphenyllactate
Comparative Biological Activities of Methyl p-Hydroxyphenyllactate
Mthis compound (MeHPLA) has been identified as a significant endogenous ligand for nuclear type II binding sites and an inhibitor of cell growth and proliferation. Research has demonstrated its ability to bind with high affinity to these sites. At physiological levels, MeHPLA has been shown to block the stimulation of uterine growth induced by estradiol (B170435) in vivo. Furthermore, it exhibits inhibitory effects on the growth of MCF-7 human breast cancer cells in vitro. scispace.comnih.gov
In contrast, its corresponding acid, p-hydroxyphenyllactic acid (HPLA), interacts with nuclear type II sites with a comparatively low affinity. HPLA does not inhibit the uterotropic response to estradiol or the growth of MCF-7 cells. nih.gov These findings underscore the importance of the methyl ester functional group in the biological activity of MeHPLA, suggesting it may serve as a crucial regulator of both normal and malignant cell growth. scispace.comnih.gov
| Compound | Binding Affinity to Nuclear Type II Sites | Effect on Estradiol-Stimulated Uterine Growth | Effect on MCF-7 Cell Growth |
| Mthis compound (MeHPLA) | High | Blocks stimulation | Inhibits growth |
| p-Hydroxyphenyllactic acid (HPLA) | Low | No effect | Does not inhibit |
Structure-Activity Relationship (SAR) Investigations of Hydroxyphenyllactate Esters
While specific structure-activity relationship (SAR) studies on a broad series of hydroxyphenyllactate esters are not extensively detailed in the available literature, general principles from related phenolic acid esters can be applied to understand their potential biological activities. The key structural features that typically influence the activity of such compounds include the nature of the ester group, the hydroxylation pattern of the phenyl ring, and the presence of the lactate (B86563) side chain.
For phenolic compounds, an increase in the number of hydroxyl groups on the phenyl ring generally enhances antioxidant activity. The position of these hydroxyl groups is also crucial. For instance, a catechol (ortho-dihydroxy) structure is often associated with potent antioxidant and radical scavenging properties.
The esterification of the carboxylic acid group, such as in the conversion of p-hydroxyphenyllactic acid to its ethyl or methyl esters, significantly impacts the lipophilicity of the molecule. This alteration in lipophilicity can, in turn, affect the compound's ability to cross cell membranes and interact with biological targets. An increase in the length of the alkyl chain of the ester can further modify this property, which may lead to variations in antimicrobial and antioxidant efficacy. For example, in some classes of phenolic acid esters, butyl esters have shown higher inhibitory activity against microorganisms compared to methyl esters.
Functional Comparisons with Ethyl 4-Hydroxyphenylacetate (B1229458) and Other Phenolic Acid Esters
Functional comparisons between this compound and other phenolic acid esters, such as ethyl 4-hydroxyphenylacetate, reveal differences in their biological activities, which are attributable to their structural distinctions. The primary structural difference is the presence of a hydroxyl group on the alpha-carbon of the propionate (B1217596) side chain in this compound.
In terms of antioxidant activity, the presence and arrangement of hydroxyl groups on the aromatic ring are primary determinants. For many phenolic compounds, a greater number of hydroxyl groups correlates with higher antioxidant capacity. While both this compound and ethyl 4-hydroxyphenylacetate possess a single hydroxyl group on the phenyl ring, the additional hydroxyl group in the lactate moiety of the former could influence its radical scavenging and antioxidant potential.
Regarding antimicrobial properties, studies on various phenolic acid esters have shown that both the phenolic moiety and the alkyl ester chain contribute to their activity. Generally, Gram-positive bacteria are more susceptible to these compounds than Gram-negative bacteria. The lipophilicity conferred by the ester group plays a significant role in their ability to disrupt microbial cell membranes. While direct comparative studies are limited, it is plausible that the structural variations between this compound and ethyl 4-hydroxyphenylacetate would result in different antimicrobial profiles against various bacterial and fungal strains.
The table below presents a general comparison of the functional properties of related phenolic acid esters.
| Compound/Class | Key Structural Features | General Biological Activities Noted in Research |
| This compound | p-hydroxyphenyl group, ethyl ester, α-hydroxy propionate side chain | Potential antioxidant and antimicrobial activities (inferred from parent acid and related esters). |
| Ethyl 4-hydroxyphenylacetate | p-hydroxyphenyl group, ethyl ester, acetate (B1210297) side chain | Exhibits antioxidant properties. |
| Mthis compound | p-hydroxyphenyl group, methyl ester, α-hydroxy propionate side chain | Inhibits cancer cell growth, binds to nuclear type II sites. scispace.comnih.gov |
| Esters of 3,4-dihydroxyphenolic acids (e.g., protocatechuic and caffeic acids) | Catechol (3,4-dihydroxy) structure | High antioxidant activity. |
Future Research Directions and Unexplored Avenues for Ethyl P Hydroxyphenyllactate
Advanced Mechanistic Elucidation of Biological Activities
Future research should prioritize a deep dive into the molecular mechanisms underpinning the biological activities of Ethyl p-hydroxyphenyllactate. While direct studies are scarce, research on analogous compounds provides a roadmap for these investigations.
A primary area of focus should be its potential antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals, and understanding the specific mechanisms for this compound is crucial. mdpi.comnih.govnih.gov This would involve investigating its capacity for hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and other mechanisms by which it may neutralize reactive oxygen species (ROS). mdpi.com Comparative studies with its parent compound, p-hydroxyphenyllactic acid, and other esters could reveal structure-activity relationships.
The anti-inflammatory potential of this compound is another critical avenue. Research on similar phenolic compounds suggests that they can modulate key inflammatory pathways. mdpi.comnih.govmdpi.com Future studies should explore the effect of this compound on signaling pathways such as NF-κB, MAPKs, and PI3K/AKT in relevant cell models, like lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.gov
Furthermore, preliminary research on mthis compound, a closely related ester, has indicated an inhibitory effect on the growth of MCF-7 human breast cancer cells. nih.gov This points to a potential anticancer activity for this compound that warrants thorough investigation. Future research could involve screening against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects, followed by mechanistic studies to identify its molecular targets.
| Potential Biological Activity | Proposed Research Direction | Key Molecular Targets/Pathways for Investigation |
| Antioxidant | Elucidate radical scavenging mechanisms. | Reactive Oxygen Species (ROS), Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT) |
| Anti-inflammatory | Investigate modulation of inflammatory signaling. | NF-κB, MAPKs, PI3K/AKT, iNOS, COX-2 |
| Anticancer | Assess cytotoxicity and identify molecular targets. | Apoptosis pathways, cell cycle regulators, specific kinases |
Optimization of Sustainable Production Pathways
The development of efficient and sustainable methods for the production of this compound is paramount for enabling extensive research and potential commercial applications. Future investigations should focus on biocatalytic and microbial synthesis routes as greener alternatives to traditional chemical synthesis.
Enzymatic esterification represents a promising approach. The use of lipases to catalyze the esterification of phenolic acids with alcohols has been demonstrated for similar compounds. mdpi.commdpi.com Research should be directed towards identifying suitable lipases or other esterases that can efficiently catalyze the reaction between p-hydroxyphenyllactic acid and ethanol. Key parameters for optimization would include the choice of enzyme, solvent system (favoring green solvents like ethyl lactate (B86563) itself), temperature, and substrate concentrations to maximize yield and minimize byproducts. mdpi.comsemanticscholar.org
Microbial fermentation is another attractive avenue for sustainable production. While the microbial production of 4-hydroxyphenyllactic acid has been studied in Lactobacillus species, the direct microbial synthesis of its ethyl ester is a largely unexplored area. scispace.com Future research could involve engineering microbial strains, such as Escherichia coli or Saccharomyces cerevisiae, to express the necessary enzymatic machinery for the conversion of a simple carbon source into this compound. nih.gov This would involve metabolic engineering to enhance the precursor supply and introduce a suitable esterifying enzyme.
| Production Method | Key Research Objectives | Potential Advantages |
| Enzymatic Synthesis | Identify and optimize a biocatalyst (e.g., lipase) for the esterification of p-hydroxyphenyllactic acid with ethanol. | High specificity, mild reaction conditions, reduced waste. |
| Microbial Fermentation | Engineer a microbial host to produce this compound from a renewable feedstock. | Use of renewable resources, potential for cost-effective large-scale production. |
| Green Chemistry Synthesis | Develop a synthetic route using environmentally benign solvents and catalysts. | Reduced environmental impact, improved safety profile. |
Integration into Systems Biology and Multi-Omics Research
To gain a holistic understanding of the biological effects of this compound, its integration into systems biology and multi-omics research is essential. This approach can reveal the broader impact of the compound on cellular networks and identify novel biomarkers of its activity.
Metabolomic footprinting is a powerful tool to study the extracellular metabolites of a biological system. nih.govmdpi.com Future studies could employ this technique to analyze the changes in the secretome of cells or microbial cultures upon treatment with this compound. This could provide insights into its metabolic fate and its influence on cellular metabolism.
Proteomic analysis can identify the protein targets of this compound and the downstream changes in protein expression. nih.gov Techniques such as affinity purification-mass spectrometry could be used to pull down interacting proteins. Furthermore, quantitative proteomics can reveal global changes in the proteome of cells treated with the compound, highlighting the pathways and cellular processes that are most affected.
Transcriptomic studies, such as RNA sequencing, would complement proteomic data by providing a comprehensive view of the changes in gene expression induced by this compound. This can help in identifying the signaling pathways and transcription factors that are modulated by the compound.
| Omics Approach | Potential Application for this compound Research | Expected Outcomes |
| Metabolomics | Analyze changes in intracellular and extracellular metabolite profiles in response to treatment. | Understanding of metabolic pathways affected by the compound. |
| Proteomics | Identify direct protein targets and global changes in protein expression. | Elucidation of mechanisms of action and identification of biomarkers. |
| Transcriptomics | Profile changes in gene expression following exposure. | Identification of regulated genes and signaling pathways. |
Translational Research for Novel Therapeutic Strategies
Translational research will be crucial to bridge the gap between basic scientific discoveries and the development of novel therapeutic strategies involving this compound. This will involve preclinical studies in relevant disease models to assess its efficacy and safety.
Based on the potential anti-inflammatory and antioxidant properties of phenolic compounds, future preclinical studies could investigate the therapeutic potential of this compound in models of inflammatory diseases, such as inflammatory skin conditions or cardiovascular diseases. mdpi.comnih.govmdpi.com For instance, its effects on skin aging and inflammation could be explored in dermatological models. mdpi.com
Given the findings on the anticancer effects of mthis compound, it would be valuable to conduct preclinical studies to evaluate the antitumor efficacy of this compound in various cancer models. nih.gov This would involve in vivo studies in animal models to assess its impact on tumor growth, metastasis, and survival.
Furthermore, the potential neuroprotective effects of this compound should be explored. Many phenolic compounds exhibit neuroprotective properties, and investigating this potential for this compound in preclinical models of neurodegenerative diseases, such as Alzheimer's disease, is a logical next step. aging-us.com
| Therapeutic Area | Proposed Preclinical Model | Key Endpoints for Evaluation |
| Dermatology | In vitro skin models, animal models of skin inflammation and aging. | Reduction of inflammatory markers, improvement in skin elasticity and hydration. |
| Oncology | Xenograft and genetically engineered mouse models of cancer. | Inhibition of tumor growth and metastasis, induction of apoptosis. |
| Neurology | Cell culture and animal models of neurodegenerative diseases. | Reduction of neuronal cell death, improvement in cognitive function. |
| Cardiovascular Disease | Animal models of atherosclerosis and myocardial infarction. | Reduction of plaque formation, improvement of cardiac function. |
Q & A
Q. What are the recommended methods for preparing stable stock solutions of ethyl p-hydroxyphenyllactate for in vitro studies?
this compound is sparingly soluble in aqueous media. For in vitro experiments, dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solvation capacity. Stock solutions (e.g., 50–100 mg/mL in DMSO) should be stored at -20°C to minimize degradation. For aqueous-based assays, dilute working solutions can be prepared using solvents like ethanol or DMF, with sonication or gentle heating (≤50°C) to aid dissolution .
Q. How can researchers confirm the structural identity of this compound in synthesized or extracted samples?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for structural confirmation. Key spectral features include signals for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), the hydroxylated aromatic ring (δ ~6.7–7.2 ppm), and the lactate backbone (δ ~2.8–3.2 ppm for CH₂, δ ~4.2–4.5 ppm for CH). High-resolution mass spectrometry (HR-MS) should corroborate the molecular ion peak at m/z 210.23 (C₁₁H₁₄O₄) .
Q. What are the critical parameters for optimizing solubility in in vivo animal studies?
For in vivo administration, formulations using DMSO combined with surfactants (e.g., Tween 80) or co-solvents (e.g., PEG300) are effective. For example, a 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline mixture ensures homogeneity and bioavailability. Intraperitoneal (IP) or subcutaneous (SC) routes are preferable for low-water-solubility compounds to avoid precipitation in circulation .
Advanced Research Questions
Q. How can contradictory results in this compound’s bioactivity (e.g., anti-inflammatory vs. oxidative stress marker) be reconciled?
Context-dependent effects are likely due to concentration thresholds and tissue specificity. At low concentrations (µM range), it may act as an endogenous inhibitor of estrogen receptor-related pathways, suppressing inflammation . At higher levels, it correlates with oxidative stress markers (e.g., urinary p-hydroxyphenyllactate) via tyrosine metabolism byproducts, indicating dual roles in redox homeostasis . Researchers should validate dose-response curves and contextualize findings with metabolomic profiling.
Q. What experimental strategies mitigate instability of this compound in long-term cell culture assays?
Stability is pH- and temperature-dependent. For cell-based studies:
Q. What computational methods are suitable for modeling this compound’s solvent interactions and hydrogen-bonding dynamics?
Density Functional Theory (DFT) and molecular dynamics (MD) simulations reveal intramolecular hydrogen bonding between the hydroxyl group and ester carbonyl oxygen. Solvent polarity (e.g., ε = 15.7 for ethyl lactate) disrupts these bonds, favoring intermolecular interactions. MD simulations using the B3LYP/6-311++G** basis set predict conformational changes in aqueous environments, critical for understanding its pharmacokinetics .
Q. How does this compound’s stereochemistry influence its biological activity?
The lactate moiety’s chirality (R/S configuration) affects binding to enzymatic targets. Enantioselective synthesis followed by chiral HPLC separation is necessary to isolate stereoisomers. In vitro assays with purified isomers can quantify differences in inhibitory potency (e.g., IC₅₀ values against cyclooxygenase-2 or tyrosine kinases) .
Methodological Best Practices
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Q. How should researchers design experiments to study this compound’s role in metabolic pathways?
Isotope-labeled tracers (e.g., ¹³C-tyrosine) can track its formation via the p-hydroxyphenylpyruvate pathway. Coupled with knockdown models (e.g., siRNA targeting HPD [4-hydroxyphenylpyruvate dioxygenase]), this approach clarifies its endogenous synthesis and catabolism .
Data Interpretation and Limitations
Q. Why might in vitro anti-inflammatory activity fail to translate to in vivo models?
Rapid hepatic metabolism (e.g., ester hydrolysis) or poor blood-brain barrier penetration could limit efficacy. Pharmacokinetic studies using LC-MS to measure plasma and tissue concentrations are essential. Alternative formulations (e.g., nanoparticle encapsulation) may enhance bioavailability .
Q. How can researchers address batch-to-batch variability in this compound samples?
Implement strict quality control:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
